1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Brand Name: Vulcanchem
CAS No.: 63905-73-7
VCID: VC3701556
InChI: InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
SMILES: C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-]
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

CAS No.: 63905-73-7

Cat. No.: VC3701556

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride - 63905-73-7

CAS No. 63905-73-7
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name 1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride
Standard InChI InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Standard InChI Key KKZTXWVJZMVLFG-UHFFFAOYSA-N
SMILES C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-]
Canonical SMILES C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-]

Chemical Properties and Structure

Basic Chemical Information

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrochloride is an isoquinoline derivative with specific structural characteristics that contribute to its chemical behavior and biological activities. The compound is defined by the following properties:

PropertyValue
CAS Number63905-73-7
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
IUPAC Name1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride
Standard InChIInChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Standard InChIKeyKKZTXWVJZMVLFG-UHFFFAOYSA-N
SMILES NotationC1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-]

The molecular structure consists of a partially hydrogenated isoquinoline system with a hydroxyl group at the 6-position and protonated nitrogen forming the hydrochloride salt. This structure gives the compound its distinctive physicochemical properties and potential biological activities.

Physical and Spectroscopic Properties

While specific spectroscopic data for 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is limited in the available literature, general properties can be inferred from similar compounds in this class:

  • Appearance: Typically appears as a crystalline solid

  • Solubility: Generally soluble in polar solvents such as water, methanol, and dimethyl sulfoxide

  • Stability: The hydrochloride salt form enhances stability and solubility compared to the free base

The phenolic OH group at the 6-position is a critical structural feature that influences both the compound's physical properties and its biological activities, as demonstrated in studies of related tetrahydroisoquinoline derivatives .

Synthesis Methods

Common Synthetic Routes

The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride typically involves multi-step organic reactions with careful control of reaction conditions. Based on synthesis methods for similar compounds, several approaches can be employed:

Pictet-Spengler Cyclization

One common approach for synthesizing tetrahydroisoquinolines involves the Pictet-Spengler cyclization reaction. For compounds related to 1,2,3,4-tetrahydroisoquinolin-6-ol, this often begins with appropriately substituted phenethylamines that undergo cyclization . A representative synthesis pathway based on related compounds follows these general steps:

  • Starting with a suitable precursor such as 2-(3'-methoxyphenyl)ethylamine

  • Cyclization using formaldehyde in acidic conditions

  • Conversion to the hydrochloride salt

  • Demethylation if starting from a methoxy-substituted precursor

Specifically for related compounds, researchers have reported using "37% CH₂O, 1 N HCl, 60°C, 4 h" followed by "HCl, IPA, rt, 18 h" to achieve the cyclization and salt formation .

Alternative Synthesis Approaches

For substituted derivatives, alternative approaches have been documented in the literature:

  • Bis-alkylation of 2-(3-methoxyphenyl)acetonitrile

  • Reduction of the nitrile group

  • Pictet-Spengler cyclization to form the tetrahydroisoquinoline ring

  • Acid-mediated hydrolysis to form the tetrahydroammonium chlorides

  • Conversion to desired derivatives

  • Demethylation to obtain the 6-hydroxy compounds

This approach has been particularly useful for generating 4,4-disubstituted analogs of tetrahydroisoquinolin-6-ols, which may share properties with the unsubstituted compound.

Challenges in Synthesis

The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol and its derivatives presents specific challenges related to chemical selectivity. Researchers have noted that working directly with the 1,2,3,4-tetrahydroisoquinolin-6-ol molecule can lead to "significant selectivity issues encountered in terms of differentiating between amine and phenolic chemoselectivity" . To overcome these challenges, a common strategy involves:

  • Using the 6-methoxy THIQ scaffold throughout synthetic procedures

  • Demethylating the 6-MeO group in the final step

  • Converting to the hydrochloride salt for enhanced stability

This approach avoids lengthy protection-deprotection strategies while maintaining synthetic efficiency .

Biological Activities and Applications

Structure-Activity Relationships

The phenolic hydroxyl group at the 6-position appears to be critical for biological activity in tetrahydroisoquinoline derivatives. Studies have demonstrated that:

  • The 6-OH group has a significant impact on estrogen receptor activity, with research showing "up to 4 × lower EC50" on ERα and ERβ activity compared to non-hydroxylated analogs .

  • This phenolic group is "critical for the potency of molecules" in SERD antagonist activity, as reported in research from pharmaceutical companies like AstraZeneca .

  • The tetrahydroisoquinolin-6-ol motif may effectively mimic estradiol, as suggested by molecular docking studies . This structural mimicry could explain the compound's potential interactions with estrogen receptors.

Comparison with Related Compounds

To better understand the potential properties of 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride, it's valuable to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesPotential Applications
1,2,3,4-tetrahydroisoquinolin-6-ol hydrochlorideC₉H₁₂ClNO185.65 g/mol6-OH group, HCl saltEstrogen receptor modulation, potential neurological applications
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochlorideC₁₀H₁₄ClNO199.68 g/mol5-Me and 6-OH groups, HCl saltSimilar to parent compound with potential modified activity
7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-olC₁₀H₁₃NO₂179.22 g/mol6-OH and 7-MeO groupsDual functionality from hydroxyl and methoxy groups

The comparative analysis indicates that small modifications to the basic structure, such as methylation or methoxylation, can potentially alter the compound's biological activities and physicochemical properties .

Analytical Methods and Characterization

Spectroscopic Identification

For the characterization and quality control of 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride, several analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, helping to confirm the compound's identity and purity.

  • Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern, which can confirm molecular formula and structure.

  • Infrared Spectroscopy (IR): Helps identify key functional groups, including the phenolic OH and amine functionalities.

  • Thin Layer Chromatography (TLC): Often used to monitor reaction progress during synthesis and assess purity.

These analytical techniques are routinely employed both during synthesis to monitor reaction progress and for final product characterization.

Research Applications

Pharmaceutical Research

The primary research applications of 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride and related compounds are in pharmaceutical development:

  • Estrogen Receptor Research: Based on the findings with related compounds, this molecule may serve as a scaffold for developing novel estrogen receptor modulators . These could potentially be developed into treatments for estrogen-dependent conditions such as certain types of breast cancer.

  • Anti-Cancer Research: Studies with structurally similar compounds have demonstrated activity against cancer cell lines, suggesting potential applications in oncology research .

  • Neurological Research: The isoquinoline structure appears in numerous bioactive compounds affecting neurological processes, indicating potential applications in neuroscience research.

Medicinal Chemistry

In medicinal chemistry, 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride represents an important scaffold for further derivatization and structure-activity relationship studies. Key areas of investigation include:

  • Development of structure-activity relationships by synthesizing libraries of derivatives with various substituents at different positions.

  • Optimization of physicochemical properties through structural modifications to enhance drug-like characteristics such as solubility, stability, and bioavailability.

  • Exploration of the importance of the 6-OH group through comparative studies with derivatives lacking this feature or having it replaced with other functional groups.

The ability to prepare focused libraries of derivatives based on this scaffold makes it a valuable starting point for drug discovery efforts .

Safety AspectInformation
Signal WordWarning
Hazard StatementsH302-H315-H319 (Harmful if swallowed, causes skin irritation, causes serious eye irritation)
Precautionary StatementsP261-P302+P352-P305+P351+P338 (Avoid breathing dust/fumes, IF ON SKIN: Wash with plenty of water, IF IN EYES: Rinse cautiously with water)
Storage RecommendationsInert atmosphere, Room Temperature

These safety guidelines are based on information for related compounds and should be considered when working with 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride .

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